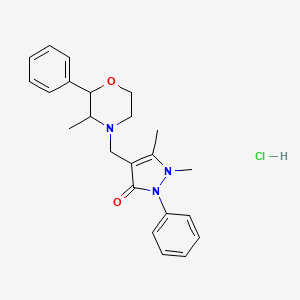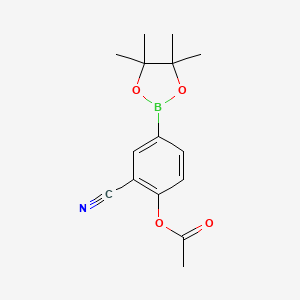![molecular formula C11H14O3 B1428634 Ethyl 2-[3-(hydroxymethyl)phenyl]acetate CAS No. 272130-46-8](/img/structure/B1428634.png)
Ethyl 2-[3-(hydroxymethyl)phenyl]acetate
Overview
Description
Ethyl 2-[3-(hydroxymethyl)phenyl]acetate is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are often used in fragrances and flavorings. This compound features a phenyl ring substituted with a hydroxymethyl group and an ethyl acetate moiety, making it a versatile molecule in various chemical reactions and applications.
Mechanism of Action
Target of Action
Ethyl (3-hydroxymethylphenyl)acetate is a complex organic compound that may interact with various targets in the body. It’s worth noting that compounds with similar structures, such as esters and phenyl groups, are known to interact with a variety of enzymes and receptors .
Mode of Action
Based on its chemical structure, it may undergo reactions at the benzylic position, which is a carbon atom adjacent to a benzene ring . These reactions could include free radical bromination and nucleophilic substitution
Biochemical Pathways
For instance, acetate, a type of ester, is a key molecule in metabolism and is involved in the synthesis of fatty acids and cholesterol .
Pharmacokinetics
Esters are generally known to be rapidly hydrolyzed in the body into their corresponding alcohols and carboxylic acids . This process can affect the compound’s bioavailability and its overall pharmacological effect.
Result of Action
For instance, an ethyl acetate extract from Hydnocarpus laurifolia seeds showed antioxidant, antimicrobial, antibiofilm, and anticancer activities .
Action Environment
The action, efficacy, and stability of Ethyl (3-hydroxymethylphenyl)acetate can be influenced by various environmental factors. These could include pH, temperature, and the presence of other substances that can interact with the compound. For instance, the rate of ester hydrolysis can be influenced by the pH of the environment .
Biochemical Analysis
Biochemical Properties
Ethyl (3-hydroxymethylphenyl)acetate, as an ester, is known to participate in esterification and hydrolysis reactions It can interact with various enzymes, proteins, and other biomolecules, influencing their functions and activities
Cellular Effects
Related compounds such as ethyl acetate have been shown to exhibit neuroprotective effects against H2O2-induced apoptotic cell death of primary cortical neuronal cells
Molecular Mechanism
Esters like Ethyl (3-hydroxymethylphenyl)acetate are known to undergo hydrolysis in the presence of water and an acid or base, forming an alcohol and a carboxylic acid
Temporal Effects in Laboratory Settings
Related compounds such as ethyl acetate have been studied for their stability and degradation over time
Dosage Effects in Animal Models
Related compounds such as ethyl acetate have been studied for their effects at different dosages
Metabolic Pathways
Esters like Ethyl (3-hydroxymethylphenyl)acetate are known to be involved in ester metabolism, which involves enzymes like esterases
Transport and Distribution
Related compounds such as ethyl acetate have been studied for their transport in polymeric materials
Subcellular Localization
The localization of mRNA molecules, which can be influenced by various factors including specific sequences and structures, has been extensively studied
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-[3-(hydroxymethyl)phenyl]acetate can be synthesized through the esterification of 3-hydroxymethylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to drive the equilibrium towards ester formation.
Industrial Production Methods
In an industrial setting, the synthesis of ethyl (3-hydroxymethylphenyl)acetate may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts like sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[3-(hydroxymethyl)phenyl]acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to yield 3-hydroxymethylbenzoic acid and ethanol.
Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to the corresponding alcohol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Various nucleophiles under appropriate conditions.
Major Products
Hydrolysis: 3-hydroxymethylbenzoic acid and ethanol.
Reduction: 3-hydroxymethylphenylmethanol.
Substitution: Depending on the nucleophile, various substituted derivatives.
Scientific Research Applications
Ethyl 2-[3-(hydroxymethyl)phenyl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the manufacture of fragrances, flavorings, and other fine chemicals.
Comparison with Similar Compounds
Ethyl 2-[3-(hydroxymethyl)phenyl]acetate can be compared with other esters such as ethyl acetate and methyl butyrate. While all these compounds share the ester functional group, ethyl (3-hydroxymethylphenyl)acetate is unique due to the presence of the hydroxymethyl-substituted phenyl ring, which imparts distinct chemical and physical properties.
Similar Compounds
Ethyl acetate: Commonly used as a solvent in various applications.
Methyl butyrate: Known for its fruity aroma and used in flavorings.
Ethyl benzoate: Used in perfumes and as a flavoring agent.
This detailed overview provides a comprehensive understanding of ethyl (3-hydroxymethylphenyl)acetate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
ethyl 2-[3-(hydroxymethyl)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-2-14-11(13)7-9-4-3-5-10(6-9)8-12/h3-6,12H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPKCDNXFVERJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=CC=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




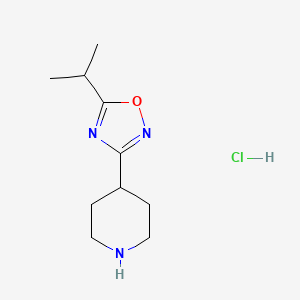


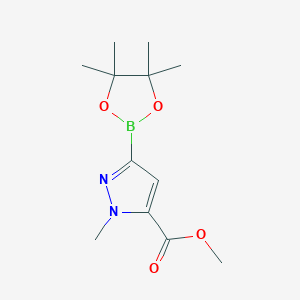

![5-[4-(Trifluoromethoxy)phenyl]pyrimidin-2-amine](/img/structure/B1428563.png)
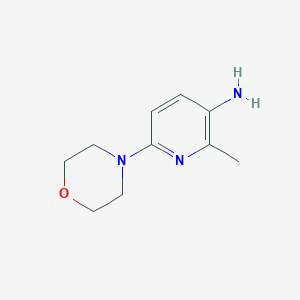


![4,4,5,5-Tetramethyl-2-((trans)-2-methyl-cyclopropyl)-[1,3,2]dioxaborolane](/img/structure/B1428572.png)
